Physicochemical Property Differentiation: 3-Benzylazetidin-3-ol vs. 3-(4-Isopropylbenzyl)azetidin-3-ol
In CNS drug discovery, lower molecular weight and reduced lipophilicity are critical parameters for achieving favorable brain penetration and avoiding off-target promiscuity. 3-Benzylazetidin-3-ol (MW = 163.22 g/mol; XLogP3 = 0.98) is significantly lighter and less lipophilic than the bulkier 3-(4-isopropylbenzyl)azetidin-3-ol analog (MW = 205.30 g/mol; XLogP3 = 1.9), representing a 25.8% reduction in molecular weight and a 48.4% reduction in computed lipophilicity [1][2]. These differences place 3-benzylazetidin-3-ol within the optimal CNS MPO chemical space (MW < 400; clogP < 5), while the isopropylbenzyl analog approaches the upper boundary of lead-like lipophilicity for CNS penetration. This differentiation is directly quantifiable and aligns with established guidelines for CNS drug design [3].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 163.22 g/mol; XLogP3 = 0.98 |
| Comparator Or Baseline | 3-(4-Isopropylbenzyl)azetidin-3-ol: MW = 205.30 g/mol; XLogP3 = 1.9 |
| Quantified Difference | MW reduced by 25.8% (42.08 g/mol); XLogP3 reduced by 48.4% (0.92 log units) |
| Conditions | Computed physicochemical properties from PubChem (2025 release) |
Why This Matters
Lower molecular weight and lipophilicity within CNS-optimal range directly translate to higher probability of achieving brain exposure and reduced off-target toxicity, making 3-benzylazetidin-3-ol a more attractive starting point for CNS-targeted lead optimization than bulkier analogs.
- [1] PubChem. 3-Benzylazetidin-3-ol. Compound Summary. CID 53413203. Computed Properties: Molecular Weight, XLogP3. View Source
- [2] PubChem. 3-(4-Isopropylbenzyl)azetidin-3-ol. Compound Summary. CID 65921091. Computed Properties: Molecular Weight, XLogP3. View Source
- [3] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
